Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-dicyclopropylspiro[22]pentane-1-carboxylate is a unique organic compound characterized by its spiro structure, which includes two cyclopropyl groups attached to a pentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate typically involves the reaction of cyclopropylmethyl ketone with a suitable esterifying agent under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spiro structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under optimized temperature and pressure conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical products.
Wirkmechanismus
The mechanism by which Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- Spiro[2.2]pentane-1-carboxylic acid, 2-cyclopropyl-2-methyl-
- Spiro[2.2]pentanecarboxylic acid, 2,2-dicyclopropyl-, methyl ester
Comparison: Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate stands out due to its dual cyclopropyl groups, which impart unique steric and electronic properties. These features differentiate it from other spiro compounds, potentially leading to distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
72733-64-3 |
---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate |
InChI |
InChI=1S/C13H18O2/c1-15-11(14)10-12(6-7-12)13(10,8-2-3-8)9-4-5-9/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
POBOQXCUHSXMIR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C2(C1(C3CC3)C4CC4)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.